Eprinomectin-d3

Description

Properties

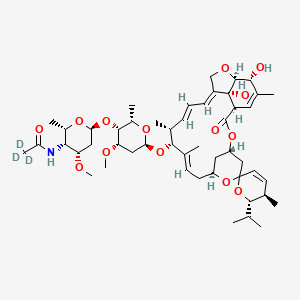

Molecular Formula |

C49H73NO14 |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |

InChI |

InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30+,31+,34+,35+,36+,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,48?,49+/m1/s1/i9D3 |

InChI Key |

WPNHOHPRXXCPRA-PFJQDRNASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](O[C@H](C[C@@H]1OC)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]\3[C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@@H](C=C([C@H]5O)C)C(=O)O[C@H]6C[C@H](C/C=C3\C)OC7(C6)C=C[C@H]([C@@H](O7)C(C)C)C)O)C)C)C |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Eprinomectin-d3

This guide provides a detailed overview of the chemical properties and structural characteristics of Eprinomectin-d3, a deuterated analog of the broad-spectrum antiparasitic agent Eprinomectin. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this stable isotope-labeled compound.

Introduction

This compound is the deuterium-labeled form of Eprinomectin, a semi-synthetic derivative of the avermectin family.[1] Like its non-labeled counterpart, this compound is typically a mixture of two homologous components: B1a-d3 (major component) and B1b-d3 (minor component).[2][3] The primary use of this compound in a research setting is as an internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies, owing to the distinct mass shift provided by the deuterium atoms.[4][]

Chemical and Physical Properties

This compound is characterized as a white to off-white solid.[2] Its properties are largely similar to Eprinomectin, with the key difference being the increased molecular weight due to the incorporation of deuterium. The following tables summarize the key chemical data for this compound.

Table 1: General Chemical Properties of this compound (Mixture)

| Property | Value |

| Chemical Name | (4''R)-4''-(Acetylamino)-5-O-demethyl-4''-deoxyavermectin A1a-d3 compound with (4''R)-4''-(Acetylamino)-5-O-demethyl-25-de(1-methylpropyl)-4''-deoxy-25-(1-methylethyl)avermectin A1a-d3[2][3] |

| Synonyms | MK-397-d3[4] |

| Appearance | White to Off-White Solid[2] |

| Parent CAS Number | 123997-26-2 (for non-labeled Eprinomectin)[2][3][6] |

Table 2: Component-Specific Properties of this compound

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Eprinomectin B1a-d3 | C₅₀H₇₂D₃NO₁₄[2][3] | 917.16[2][3] |

| Eprinomectin B1b-d3 | C₄₉H₇₀D₃NO₁₄[2][3] | 903.13[2] |

Chemical Structure

Eprinomectin possesses a complex macrocyclic lactone structure linked to a disaccharide moiety. The deuteration in this compound is located on the acetyl group attached to the amino sugar. This specific labeling provides a stable isotopic signature for mass spectrometry-based detection without significantly altering the compound's chemical behavior.

The core structure consists of a pentacyclic 16-membered lactone ring system. The two components, B1a and B1b, differ by a single methylene group at the C-25 position.[7]

References

- 1. Eprinomectin [sitem.herts.ac.uk]

- 2. This compound (Mixture of B1a-d3 and B1b-d3) [cymitquimica.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Eprinomectin-13CD3 | CAS | LGC Standards [lgcstandards.com]

- 7. WO2016079173A1 - Eprinomectin parenteral compositions - Google Patents [patents.google.com]

The Role of Eprinomectin-d3 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum endectocide used in veterinary medicine to control internal and external parasites in cattle, including lactating dairy cows. To ensure food safety and conduct pharmacokinetic studies, sensitive and accurate analytical methods are required to quantify eprinomectin residues in biological matrices such as plasma and milk. Eprinomectin-d3, a deuterium-labeled stable isotope of eprinomectin, plays a crucial role in achieving this analytical rigor by serving as an ideal internal standard for mass spectrometry-based quantification methods. This technical guide provides an in-depth overview of the application of this compound in research, focusing on the analytical methodologies for the quantification of eprinomectin.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It co-elutes chromatographically with the unlabeled analyte (eprinomectin) and exhibits identical chemical and physical properties during sample extraction, cleanup, and ionization. This co-behavior allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Core Application: Internal Standard in LC-MS/MS Methods

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of eprinomectin in complex biological matrices. The principle of this application lies in the known concentration of this compound added to a sample at an early stage of the analytical workflow. The ratio of the mass spectrometric response of the target analyte (eprinomectin) to that of the internal standard (this compound) is then used for quantification. This isotopic dilution technique effectively compensates for any analyte loss during sample preparation and variations in injection volume or mass spectrometer performance.

Experimental Protocols

Detailed methodologies are critical for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of eprinomectin in bovine plasma and milk using this compound as an internal standard.

Quantification of Eprinomectin in Bovine Plasma

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is commonly employed for the extraction of eprinomectin from plasma samples.

-

To a 1.0 mL aliquot of bovine plasma in a centrifuge tube, add a known amount of this compound internal standard solution.

-

Add 2.0 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase and inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of eprinomectin and this compound are achieved using a reversed-phase C18 column and a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol mixture) is employed.

-

Flow Rate: A typical flow rate is 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both eprinomectin and this compound.

-

Quantification of Eprinomectin in Bovine Milk

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for extracting a wide range of analytes from food matrices, including milk.

-

To a 10 mL aliquot of milk in a 50 mL centrifuge tube, add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the upper acetonitrile layer and subject it to a dispersive solid-phase extraction (d-SPE) cleanup step by adding it to a tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Transfer the cleaned extract to a new tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The LC-MS/MS conditions for milk analysis are generally similar to those used for plasma analysis, with potential minor adjustments to the gradient program to ensure adequate separation from matrix components.

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for the determination of eprinomectin in a biological matrix using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Eprinomectin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Eprinomectin | 914.5 | 567.3 | 25 | 40 |

| Eprinomectin | 914.5 | 347.2 | 35 | 40 |

| This compound | 917.5 | 570.3 | 25 | 40 |

Note: The specific precursor and product ions, as well as collision energies and cone voltages, may vary depending on the mass spectrometer used and should be optimized for each instrument.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD%) | < 15% |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the quantification of eprinomectin in a biological matrix using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of eprinomectin in research and regulatory settings. Its use as an internal standard in LC-MS/MS methods allows for the reliable determination of eprinomectin concentrations in complex biological matrices, which is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for eprinomectin. The implementation of such methods, underpinned by the use of stable isotope-labeled internal standards like this compound, is fundamental to advancing our understanding of the disposition of this important veterinary drug.

Synthesis and Isotopic Purity of Eprinomectin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Eprinomectin-d3, a crucial internal standard for bioanalytical and pharmaceutical studies. The document details the synthetic pathway, experimental protocols, and methods for assessing isotopic enrichment, presented in a clear and structured format for ease of use by researchers and professionals in the field.

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin class of compounds, widely used as a broad-spectrum antiparasitic agent in veterinary medicine. This compound is its stable isotope-labeled counterpart, where three hydrogen atoms are replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Eprinomectin in various biological matrices using mass spectrometry. The deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring Avermectin B1a. The key transformation involves the introduction of a deuterated acetylamino group at the 4”-position of the oleandrose sugar moiety. This is achieved through a three-step sequence: oxidation, reductive amination with a deuterated reagent, and acetylation.

Synthetic Pathway

The overall synthetic scheme for this compound from Avermectin B1a is depicted below.

Caption: Synthetic pathway of this compound from Avermectin B1a.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Oxidation of Avermectin B1a to 4”-oxo-Avermectin B1a

This step involves the selective oxidation of the 4”-hydroxyl group of the oleandrose sugar to a ketone.

-

Reagents: Avermectin B1a, Dess-Martin periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Avermectin B1a in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 4”-oxo-Avermectin B1a, which can be used in the next step without further purification.

-

Step 2: Reductive Amination to 4”-epi-amino-4”-deoxy-Avermectin B1a-d2

This crucial step introduces two deuterium atoms via reductive amination using deuterated sodium cyanoborohydride.

-

Reagents: 4”-oxo-Avermectin B1a, Ammonium acetate, Sodium cyanoborodeuteride (NaBD3CN), Methanol.

-

Procedure:

-

Dissolve the crude 4”-oxo-Avermectin B1a in methanol.

-

Add ammonium acetate in excess.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Add sodium cyanoborodeuteride (NaBD3CN) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction by carefully adding acetic acid until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4”-epi-amino-4”-deoxy-Avermectin B1a-d2.

-

Step 3: Acetylation to this compound

The final deuterium atom is introduced through acetylation of the newly formed amino group using deuterated acetic anhydride.

-

Reagents: 4”-epi-amino-4”-deoxy-Avermectin B1a-d2, Acetic anhydride-d6, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude amino-avermectin derivative in anhydrous DCM and pyridine.

-

Cool the solution to 0 °C.

-

Add acetic anhydride-d6 dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Step 4: Purification of this compound

The crude product is purified using column chromatography.

-

Method: Flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of DCM and load it onto a silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound as a white to off-white solid.

-

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined by high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS).

Analytical Methodology

The workflow for determining the isotopic purity of this compound is outlined below.

Caption: Workflow for isotopic purity analysis of this compound.

Data Presentation

The isotopic purity is determined by analyzing the mass spectrum of the molecular ion cluster of this compound. The relative abundance of the unlabeled (d0), singly (d1), doubly (d2), and triply (d3) deuterated species are quantified. The results are typically presented in a tabular format.

| Isotopologue | Theoretical Mass (m/z) [M+H]+ | Observed Relative Abundance (%) |

| Eprinomectin (d0) | 914.5250 | < 0.1 |

| Eprinomectin-d1 | 915.5313 | 0.5 - 1.5 |

| Eprinomectin-d2 | 916.5376 | 2.0 - 4.0 |

| This compound | 917.5438 | > 95 |

Note: The values in the table are representative and may vary depending on the specific synthesis batch and the purity of the deuterated reagents.

Experimental Protocol for Isotopic Purity Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation of Eprinomectin from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 800-1000.

-

Resolution: > 20,000 FWHM.

-

Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the [M+H]+ ions of each isotopologue (d0 to d3). Integrate the peak areas for each extracted ion chromatogram. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Conclusion

The synthesis of this compound is a well-defined process involving the chemical modification of Avermectin B1a. The key to achieving high isotopic purity lies in the efficient execution of the reductive amination step using a deuterated reducing agent and the subsequent acetylation with a deuterated acetylating agent. Accurate determination of the isotopic enrichment is paramount for its application as an internal standard and is reliably achieved using high-resolution LC-MS. This guide provides the necessary theoretical and practical framework for researchers and professionals to successfully synthesize and characterize this compound for their analytical needs.

Decoding the Certificate of Analysis: An In-depth Technical Guide to Eprinomectin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the key components found on a Certificate of Analysis (CoA) for Eprinomectin-d3, a deuterated analog of the broad-spectrum antiparasitic agent Eprinomectin. Understanding the data presented in a CoA is critical for ensuring the quality, purity, and identity of this stable isotope-labeled internal standard, which is essential for its application in pharmacokinetic studies and residue analysis.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that confirms the identity, purity, and quality of the material. The following tables summarize the typical information and acceptance criteria presented in a CoA.

Table 1: Identification and Chemical Properties

| Parameter | Specification | Typical Value |

| Product Name | This compound | This compound |

| CAS Number | 123997-26-2 (unlabeled) | 123997-26-2 (unlabeled) |

| Molecular Formula | C₅₀H₇₂D₃NO₁₄ (B1a-d3) | C₅₀H₇₂D₃NO₁₄ |

| Molecular Weight | 917.16 g/mol (B1a-d3) | 917.16 |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, Acetonitrile | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Typical Result |

| Purity (B1a-d3 + B1b-d3) | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity (d3) | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Eprinomectin (d0) | Mass Spectrometry | ≤ 0.5% | < 0.1% |

| Related Substances | HPLC | Report individual impurities | Conforms |

| - 2-epimer of Eprinomectin | ≤ 0.5% | < 0.2% | |

| - Δ2,3-Eprinomectin | ≤ 0.5% | < 0.2% | |

| - Other individual impurities | ≤ 0.2% | < 0.1% | |

| Total Impurities | HPLC | ≤ 2.0% | 0.5% |

| Residual Solvents | GC-HS | As per ICH Q3C | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

| Assay (on as-is basis) | HPLC | 95.0% - 105.0% | 99.8% |

Experimental Protocols

The analytical methods employed to generate the data on a CoA are crucial for understanding the reliability of the results. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the purity of this compound and to quantify any related substances.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: Kinetex C8 (100 mm × 4.6 mm, 2.6 µm particle size) or equivalent reversed-phase column[1].

-

Mobile Phase A: Water/Acetonitrile/Isopropanol (48:42:10, v/v/v)[1].

-

Mobile Phase B: Acetonitrile[1].

-

Gradient Elution: A gradient program is typically used to ensure the separation of all related impurities.

-

Flow Rate: 0.7 mL/min[1].

-

Column Temperature: 30 °C[1].

-

Injection Volume: 15 µL[3].

Sample Preparation:

-

Accurately weigh about 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile).

-

Further dilute as necessary to achieve a final concentration within the linear range of the detector.

Data Analysis:

-

The purity is determined by calculating the area percentage of the this compound peaks relative to the total peak area.

-

The assay is calculated by comparing the peak area of the sample to that of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of this compound and to determine its isotopic purity.

Instrumentation:

-

HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

Chromatographic Conditions:

-

The HPLC conditions are often similar to those used for the purity analysis to ensure good separation before introduction into the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used[4].

-

MS/MS Analysis: For confirmation, tandem mass spectrometry (MS/MS) can be employed to compare the fragmentation pattern of the sample with a reference standard[5].

-

Data Acquisition: Full scan mode is used to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity.

Data Analysis:

-

The identity is confirmed by the presence of the expected molecular ion peak for this compound.

-

Isotopic purity is determined by analyzing the relative intensities of the isotopic peaks corresponding to the deuterated and non-deuterated forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While not always included in a routine CoA, NMR data is fundamental for the initial structural elucidation and confirmation of deuteration position.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

-

¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Transfer the solution to an NMR tube.

Data Analysis:

-

The resulting spectra are compared with those of a non-deuterated Eprinomectin reference standard to confirm the chemical structure and the location of the deuterium labels. The interpretation of experimental data can positively identify the structure[6].

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between this compound and its potential impurities.

References

- 1. Alternative and Improved Stability-Indicating HPLC Method for the Assay of Eprinomectin and Determination of Its Related Compounds in Bulk Batches of Eprinomectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Determination of abamectin, doramectin, emamectin, eprinomectin, ivermectin, and moxidectin in milk by liquid chromatography electrospray tandem mass specrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation and identification of degradation products in eprinomectin formulation using LC, LTQ FT-MS, H/D exchange, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Eprinomectin-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Eprinomectin-d3, a deuterated analog of the broad-spectrum antiparasitic agent Eprinomectin. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies, residue analysis, and other quantitative applications.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the key quantitative data for this compound from prominent suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) and technical data sheets from the respective suppliers for lot-specific information.

| Supplier | Product Name | CAS Number (Unlabeled) | Molecular Formula (d3) | Molecular Weight (d3) | Purity | Isotopic Enrichment |

| BOC Sciences | Eprinomectin-[d3] | 123997-26-2 | C₅₀H₇₂D₃NO₁₄ | ~917.16 (B1a-d3) | Inquire | Inquire |

| MedChemExpress | This compound | 123997-26-2 | C₄₉H₇₀D₃NO₁₄ | 903.12 | ≥98.0% (HPLC) | Inquire |

| LGC Standards | Eprinomectin-13CD3 | 123997-26-2 | ¹³CC₄₉D₃H₇₂NO₁₄ | 918.14 | Inquire | Inquire |

| CymitQuimica | This compound (Mixture of B1a-d3 and B1b-d3) | 123997-26-2 | C₅₀H₇₂D₃NO₁₄ (B1a-d3) C₄₉H₇₀D₃NO₁₄ (B1b-d3) | 917.16 (B1a-d3) 903.13 (B1b-d3) | Inquire | Inquire |

| TLC Pharmaceutical Standards | This compound (Mixture of B1a-d3 and B1b-d3) | 123997-26-2 | C₅₀H₇₂D₃NO₁₄ (B1a-d3) C₄₉H₇₀D₃NO₁₄ (B1b-d3) | 917.16 (B1a-d3) 903.13 (B1b-d3) | Inquire | Inquire |

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3][4] These channels are ligand-gated ion channels that are crucial for inhibitory neurotransmission in these organisms.[1][3] The binding of Eprinomectin to GluCls leads to an increased and sustained influx of chloride ions into the cell.[2] This hyperpolarizes the cell membrane, making it less excitable and ultimately leading to paralysis and death of the parasite.[2][4] The high specificity of Eprinomectin for invertebrate GluCls contributes to its favorable safety profile in mammals, where the primary inhibitory neurotransmitter is GABA, acting on GABA-gated chloride channels.

Figure 1: Signaling pathway of Eprinomectin's mechanism of action.

Experimental Protocols: Use of this compound in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Eprinomectin in various biological matrices due to its similar chemical and physical properties to the unlabeled analyte, while having a distinct mass-to-charge ratio (m/z). Below is a generalized experimental protocol for the analysis of Eprinomectin in a biological matrix (e.g., milk, plasma, tissue) using LC-MS/MS.

1. Sample Preparation (QuEChERS Method for Milk)

-

Extraction:

-

To a 10 mL sample of milk in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Preparation:

-

Transfer an aliquot of the cleaned extract to a new tube.

-

Spike with a known concentration of this compound internal standard.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally appropriate.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

MRM Transitions:

-

Eprinomectin: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

This compound: Monitor the corresponding precursor-to-product ion transitions, which will be shifted by +3 Da compared to the unlabeled Eprinomectin.

-

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

-

Figure 2: A typical experimental workflow for Eprinomectin analysis.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Eprinomectin in complex biological matrices. Its commercial availability from reputable suppliers ensures a reliable source for this critical internal standard. The methodologies outlined in this guide, coupled with a fundamental understanding of Eprinomectin's mechanism of action, provide a solid foundation for the development and validation of robust analytical methods in drug development and food safety applications. Researchers should always refer to the specific documentation provided by the supplier for the most accurate and up-to-date product information.

References

long-term storage and stability of Eprinomectin-d3

An In-depth Technical Guide to the Long-Term Storage and Stability of Eprinomectin-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the . Due to the limited availability of public data specifically for the deuterated form, this document leverages extensive research on the stability of Eprinomectin. The deuterium labeling in this compound is not expected to significantly alter its chemical stability; therefore, the data on Eprinomectin serves as a robust proxy for understanding the stability profile of this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. Based on information for Eprinomectin, the following conditions are recommended for long-term storage:

-

Temperature: Store at or below -20°C for long-term storage.[1] For shorter periods, storage at temperatures up to 30°C (86°F) is permissible, with brief excursions to 40°C (104°F) allowed, though such exposure should be minimized.[2]

-

Light: Eprinomectin is sensitive to light. It should be stored in its original, light-resistant container or in a dark environment to prevent photodegradation.[2]

-

Humidity: Store in a dry place to prevent hydrolysis.

-

Inert Atmosphere: For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Stability Profile and Degradation Pathways

Eprinomectin, and by extension this compound, can degrade under various stress conditions. A comprehensive study by Darji et al. (2022) subjected Eprinomectin to forced degradation under conditions stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Summary of Forced Degradation Studies

The following table summarizes the conditions under which Eprinomectin was stressed and the resulting degradation.

| Stress Condition | Methodology | Observations |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation observed. Two methanol adducts were formed when methanol was present.[3][4] |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 4 hours | Significant degradation. |

| Oxidation | 30% H₂O₂ at room temperature for 24 hours | Significant degradation. |

| Thermal Degradation | Solid state at 105°C for 72 hours | Degradation observed. |

| Photolytic Degradation | Solid and solution state exposed to UV light | Degradation observed. |

A total of six major degradation products were identified across these stress conditions.[3][4][5] The structures of these products were elucidated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5]

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the findings for Eprinomectin.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Testing

The following protocols are based on the methodologies described for Eprinomectin and are suitable for assessing the stability of this compound.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 80°C for 4 hours.

-

Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid this compound powder in a hot air oven at 105°C for 72 hours.

-

After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose the solid this compound powder and a solution of this compound to UV light (254 nm) for an extended period.

-

Prepare a solution of the exposed solid at approximately 100 µg/mL for analysis.

-

Analytical Method for Stability Indicating Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its degradation products.

HPLC System and Conditions (based on Darji et al., 2022):

-

Column: HALO C18, 100 x 4.6 mm, 2.7 µm particle size[3][4][5]

-

Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products from the parent compound.

-

Flow Rate: Approximately 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 245 nm

-

Injection Volume: 10 µL

Experimental Workflow

The following diagram outlines a typical workflow for a stability study of this compound.

Caption: A typical workflow for conducting a comprehensive stability study of this compound.

Conclusions and Recommendations

While specific long-term stability studies on this compound are not extensively published, the available data on Eprinomectin provides a strong foundation for its handling and storage. The primary degradation pathways involve hydrolysis, oxidation, and photolysis. To ensure the long-term stability of this compound, it is imperative to store it at low temperatures, protected from light, and in a dry, inert environment. For quantitative stability studies, a validated stability-indicating HPLC method is crucial for accurate assessment of purity and degradation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their studies.

References

- 1. usbio.net [usbio.net]

- 2. Eprinex® (eprinomectin) Pour-On [dailymed.nlm.nih.gov]

- 3. Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - American Chemical Society [acs.digitellinc.com]

- 4. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Eprinomectin-d3 for Veterinary Drug Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eprinomectin and the Role of its Deuterated Analog

Eprinomectin is a broad-spectrum semi-synthetic anthelmintic agent belonging to the avermectin family of macrocyclic lactones. It is widely used in veterinary medicine to treat and control internal and external parasites in cattle, particularly dairy cows. Eprinomectin is a mixture of two homologues, eprinomectin B1a (≥ 90%) and eprinomectin B1b (≤ 10%). Due to its efficacy and favorable safety profile, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for eprinomectin in animal-derived food products like milk and meat to ensure consumer safety.

Accurate quantification of these residues is paramount. This is achieved using sensitive analytical techniques, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In such methods, an ideal internal standard is crucial for achieving high accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.

Eprinomectin-d3 is the deuterium-labeled form of eprinomectin.[1] Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry.[1] They are chemically identical to the analyte of interest (the "native" eprinomectin) and thus exhibit the same behavior during extraction, cleanup, and chromatographic separation. However, due to the mass difference from the incorporated deuterium atoms, the mass spectrometer can distinguish it from the native analyte. This allows for precise quantification by calculating the ratio of the native analyte to the known concentration of the spiked internal standard, effectively mitigating matrix effects and procedural inconsistencies.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[2][3] Its primary molecular target is the glutamate-gated chloride channel (GluCl), a type of ligand-gated ion channel found in the nerve and muscle cells of protostome invertebrates like nematodes and arthropods.[2][4][5] These channels are absent in vertebrates, which contributes to the selective toxicity of eprinomectin towards parasites.

The binding of eprinomectin to GluCls is allosteric and essentially irreversible. It locks the channel in an open state, leading to a continuous influx of chloride ions (Cl⁻) into the cell.[3][6] This influx causes hyperpolarization of the neuronal or muscle cell membrane, rendering it unresponsive to excitatory signals.[3] The ultimate result is flaccid paralysis of the parasite, leading to an inability to feed and eventual starvation and death.[5]

Analytical Methodologies and Protocols

The analysis of eprinomectin residues in complex matrices like milk and tissue requires robust and sensitive methods. The use of this compound as an internal standard is integral to the accuracy of these protocols, particularly for LC-MS/MS.

General Experimental Workflow

The analytical process for residue determination follows a standardized workflow, from sample collection to final quantification. The inclusion of the this compound internal standard at an early stage is critical for reliable results.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Eprinomectin in Milk using QuEChERS

This protocol is adapted from methodologies employing the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation technique, which is highly effective for multiresidue analysis in food matrices.[7][8]

-

Sample Preparation & Extraction:

-

Measure 10 mL of a homogenized milk sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of this compound solution and vortex briefly.

-

Add 10 mL of acetonitrile to the tube.

-

Add the contents of a QuEChERS extraction salt pouch (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).[8]

-

Cap the tube and shake vigorously for 1 minute.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., magnesium sulfate, PSA, and C18).

-

Vortex for 30 seconds, then centrifuge at high speed for 5 minutes.

-

-

Final Preparation & Analysis:

-

Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into the LC-MS/MS system.

-

Protocol 2: HPLC-FLD Analysis of Eprinomectin in Bovine Tissue

This protocol describes a common method using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which requires a derivatization step to make the avermectins fluorescent.[9][10][11]

-

Sample Preparation & Extraction:

-

Weigh 3-5 g of homogenized tissue (e.g., liver, muscle) into a 50 mL centrifuge tube.

-

Spike the sample with this compound internal standard solution.

-

Add 10 mL of acetonitrile and homogenize or shake mechanically for 5-10 minutes.

-

Centrifuge at ≥4000 rpm for 10 minutes.

-

-

Cleanup:

-

The supernatant can be cleaned up using a C18 solid-phase extraction (SPE) cartridge to remove fats and other interferences.

-

-

Derivatization for Fluorescence Detection:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solution of 1-methylimidazole in acetonitrile.[12][13]

-

Add trifluoroacetic anhydride (TFAA) to initiate the derivatization reaction, often performed at an elevated temperature (e.g., 60-70°C) for a set time to ensure complete reaction for eprinomectin.[10][11][13]

-

Stop the reaction and prepare the sample for injection.

-

-

HPLC-FLD Analysis:

Quantitative Performance Data

The validation of analytical methods is critical to ensure reliable and accurate results. The tables below summarize typical performance data for the analysis of eprinomectin in milk and bovine tissues from various studies.

Table 1: Method Performance for Eprinomectin Analysis in Milk

| Parameter | LC-MS/MS (QuEChERS) | HPLC-FLD |

|---|---|---|

| Limit of Detection (LOD) | - | ~0.25 ng/mL[12] |

| Limit of Quantification (LOQ) | < 2.5 µg/L (<2.5 ng/mL)[7] | ~2.0 ng/mL[12] |

| Recovery (%) | 75.0 - 122.0%[7] | 94%[12] |

| Precision (RSD %) | < 8.0%[7] | 3.0 - 4.3%[12] |

| Linearity (R²) | > 0.98[7] | > 0.999[13] |

Table 2: Method Performance for Eprinomectin Analysis in Bovine Tissues

| Parameter / Tissue | HPLC-FLD (QuEChERS) |

|---|---|

| Limit of Detection (LOD) | 1 µg/kg (1 ng/g)[9] |

| Limit of Quantification (LOQ) | 2 µg/kg (2 ng/g)[9] |

| Recovery (%, 10-200 µg/kg range) | 80.0 - 87.2%[9] |

| Precision (CV %) | 2.7 - 10.6%[9] |

Conclusion

This compound is an indispensable tool for the modern analytical laboratory tasked with monitoring veterinary drug residues. Its use as an internal standard in methods like LC-MS/MS provides the highest level of accuracy and precision, compensating for inevitable sample-to-sample variations and matrix interferences. The detailed protocols and performance data presented in this guide demonstrate that robust, sensitive, and validated methods are available for the quantification of eprinomectin in key veterinary matrices. A thorough understanding of both the analytical workflow and the compound's mechanism of action empowers researchers to generate reliable data that is crucial for ensuring food safety and regulatory compliance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 4. AOP-Wiki [aopwiki.org]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. The derivatisation of avermectins and milbemycins in milk: new insights and improvement of the procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic assay for the determination of a semisynthetic avermectin analog (eprinomectin) in bovine milk at parts per billion levels--method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Development of a Robust LC-MS/MS Method for the Quantification of Eprinomectin-d3 in Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a broad-spectrum endectocide belonging to the avermectin family of macrocyclic lactones, widely used in veterinary medicine for the treatment and control of internal and external parasites in cattle.[1] Pharmacokinetic and residue studies are crucial for ensuring the safety and efficacy of veterinary drugs. The development of sensitive and selective analytical methods for the quantification of eprinomectin in biological matrices is therefore essential. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of eprinomectin-d3 in plasma. This compound serves as an ideal internal standard for the quantification of eprinomectin, minimizing matrix effects and improving the accuracy and precision of the assay.

This method employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE) for sample clean-up. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method has been developed to be suitable for high-throughput analysis in a regulatory or research environment.

Experimental

Materials and Reagents

-

Eprinomectin and this compound standards (MedChemExpress)[2]

-

HPLC-grade acetonitrile, methanol, and water (Fisher Scientific)

-

Formic acid (≥98%) (Sigma-Aldrich)

-

Ammonium formate (≥99%) (Sigma-Aldrich)

-

Control plasma (e.g., bovine, human)

-

Oasis HLB SPE cartridges (Waters)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (Agilent)[3]

Standard Solutions

Stock solutions of eprinomectin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking control plasma with the appropriate working standard solutions.

Sample Preparation

A simple and effective protein precipitation followed by solid-phase extraction (SPE) protocol was developed for the extraction of this compound from plasma.[4][5]

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant with 1 mL of water.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80:20 v/v, Mobile Phase A:Mobile Phase B).

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of eprinomectin and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 80% A to 20% A in 5 min, hold at 20% A for 2 min, return to 80% A in 0.1 min, and re-equilibrate for 2.9 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 150 L/hr |

| Nebulizer Pressure | 7 bar |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Eprinomectin (Quantifier) | 914.5[7] | 540.3 | 100 | 40 | 25 |

| Eprinomectin (Qualifier) | 914.5[7] | 347.2 | 100 | 40 | 35 |

| This compound (Internal Standard) | 917.5 | 543.3 | 100 | 40 | 25 |

Note: Cone voltage and collision energy are instrument-dependent and may require optimization.

Method Validation

The developed method should be validated according to the latest regulatory guidelines (e.g., FDA, EMA). Key validation parameters to be assessed include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 4: Summary of Expected Method Validation Parameters

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |

| ULOQ | Accuracy ±15%, Precision ≤15% | 100 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |

| Recovery | Consistent, precise, and reproducible | > 80% |

| Matrix Effect | CV ≤15% | Minimal |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Within ±15% of nominal concentration | Stable under tested conditions |

Results and Discussion

This LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in plasma. The use of a deuterated internal standard effectively compensates for any variability during sample preparation and ionization, leading to high accuracy and precision. The protein precipitation followed by SPE sample preparation protocol is straightforward and provides clean extracts, minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer. The chromatographic conditions allow for a rapid analysis time, making the method suitable for high-throughput applications.

Diagrams

Caption: Experimental workflow for the extraction of this compound from plasma.

Caption: Logical relationship of the LC-MS/MS method development and application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Eprinomectin in Bovine Milk Using Eprinomectin-d3 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sample preparation and quantitative analysis of Eprinomectin in bovine milk. The method utilizes a stable isotope-labeled internal standard, Eprinomectin-d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This robust and sensitive method is suitable for residue analysis and pharmacokinetic studies. The protocol described herein is based on established methodologies for avermectin analysis and offers high accuracy and precision.

Introduction

Eprinomectin is a broad-spectrum endectocide widely used in veterinary medicine for the treatment and control of internal and external parasites in cattle.[1] As with any veterinary drug, it is crucial to monitor its residue levels in food products, such as milk, to ensure consumer safety and comply with regulatory limits.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[3] This application note details a comprehensive method for the extraction and analysis of Eprinomectin in bovine milk.

Experimental Protocols

Materials and Reagents

-

Eprinomectin certified reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Ammonium formate

-

Formic acid

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Solid-Phase Extraction (SPE) C18 cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (e.g., nitrogen evaporator)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eprinomectin and this compound in methanol to obtain individual primary stock solutions of 1 mg/mL.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the mobile phase. These will be used to construct the calibration curve.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with acetonitrile to obtain a spiking solution of an appropriate concentration.

Sample Preparation Protocol

-

Sample Collection and Storage: Collect bovine milk samples and store them frozen at -20°C or below until analysis.

-

Sample Thawing and Homogenization: Thaw the milk samples at room temperature and homogenize them by gentle inversion.

-

Fortification with Internal Standard: To a 5 mL aliquot of milk in a centrifuge tube, add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution.

-

Protein Precipitation and Extraction:

-

Add 10 mL of acetonitrile to the milk sample.

-

Vortex vigorously for 1 minute to precipitate proteins and extract the analyte and internal standard.

-

Add partitioning salts (e.g., 4 g Na2SO4 and 1 g NaCl) to induce phase separation.[4]

-

Vortex for another minute and then centrifuge at 4000 rpm for 10 minutes.

-

-

Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.

-

Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of (A) 10mM ammonium formate in water with 0.1% formic acid and (B) methanol or acetonitrile is commonly employed.[5]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both Eprinomectin and this compound for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data for the analysis of Eprinomectin. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Parameters for Eprinomectin and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Eprinomectin | 914.6 | 329.9 | 467.9 | 25 |

| This compound | 917.6 | 332.9 | 470.9 | 25 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.[6]

Table 2: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [7] |

| Limit of Detection (LOD) | 0.1 - 1 µg/kg | [6][7] |

| Limit of Quantification (LOQ) | 0.25 - 2.5 µg/kg | [2][7] |

| Recovery | 80 - 110% | [6] |

| Precision (RSD%) | < 15% | [7] |

Experimental Workflow Diagram

Caption: Workflow for Eprinomectin analysis in bovine milk.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantitative analysis of Eprinomectin in bovine milk. The detailed sample preparation protocol ensures effective extraction and cleanup, while the use of a stable isotope-labeled internal standard minimizes matrix interference and improves accuracy. This method is well-suited for routine monitoring of drug residues and for conducting pharmacokinetic studies in the field of veterinary drug development and food safety.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. High-performance liquid chromatographic assay for the determination of a semisynthetic avermectin analog (eprinomectin) in bovine milk at parts per billion levels--method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Eprinomectin in Milk Using a Deuterated Internal Standard by UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of eprinomectin in bovine milk. The protocol employs a stable isotope-labeled internal standard (deuterated eprinomectin) and utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described method, incorporating a QuEChERS-based sample preparation protocol, is suitable for routine monitoring of eprinomectin residues in milk to ensure compliance with regulatory Maximum Residue Limits (MRLs).

Introduction

Eprinomectin is a broad-spectrum antiparasitic agent belonging to the avermectin family of compounds. It is widely used in the dairy industry to treat and control internal and external parasites in cattle.[1] Due to its potential presence in milk, regulatory bodies have established MRLs to safeguard public health. In the European Union and other regions, the MRL for eprinomectin in cow's milk is set at 20 µg/kg.[2][3]

Accurate and reliable quantification of eprinomectin in a complex matrix like milk is crucial. LC-MS/MS has become the preferred analytical technique due to its high selectivity and sensitivity. The incorporation of a stable isotope-labeled internal standard, such as deuterated eprinomectin, is a key strategy to minimize analytical errors. Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample extraction, cleanup, and ionization, thereby providing a more accurate quantification.[4]

This document provides a comprehensive protocol for the extraction and quantification of eprinomectin in milk, along with expected performance characteristics based on a review of established methods.

Experimental

Materials and Reagents

-

Eprinomectin certified reference standard

-

Deuterated Eprinomectin (e.g., Eprinomectin-d10) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)

-

Bovine milk (blank, free of eprinomectin)

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.

-

Sample Aliquoting: Place a 10 mL aliquot of a chilled milk sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate amount of deuterated eprinomectin internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 12000 rpm) for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 methanol:water).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

-

UHPLC-MS/MS Analysis

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: UHPLC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| UHPLC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 20 µL |

| Gradient Elution | A typical gradient would start with a higher percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the analyte. |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | Optimized for the specific instrument (e.g., 3-4 kV) |

| Source Temperature | Optimized for the specific instrument (e.g., 150 °C) |

| Desolvation Gas | Nitrogen at an optimized flow rate and temperature |

| MRM Transitions | Specific precursor and product ions for eprinomectin and its deuterated standard. |

Note: The specific MRM transitions for eprinomectin and its deuterated standard need to be optimized on the instrument used. The precursor ion for eprinomectin is typically its [M+H]⁺ or [M+NH₄]⁺ adduct.

Data Presentation and Performance

The following table summarizes typical quantitative data and performance characteristics for the analysis of eprinomectin in milk from various studies.

Table 2: Summary of Quantitative Data for Eprinomectin in Milk

| Method | Internal Standard | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |

| HPLC-FLD | Not specified | 2 | 0.25 | 94 | 3.0 - 4.3 | [5] |

| LC-MS/MS | Selamectin | - | 0.19 - 0.38 | - | - | [6] |

| UHPLC-MS/MS | - | < 2.5 | - | 75.0 - 122.0 | < 8.0 | [2] |

| HPLC-FLD | - | 2.5 | 1.25 | 91.1 - 102.6 | 1.4 - 18.2 | [7] |

| LC-MS/MS | - | 2 | 1 | 80.0 - 87.2 | 2.7 - 10.6 | [8] |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analytical workflow.

Caption: Workflow for QuEChERS-based sample preparation and analysis.

Caption: Logical flow of the UHPLC-MS/MS system.

Conclusion

The described UHPLC-MS/MS method, utilizing a deuterated internal standard and a QuEChERS sample preparation protocol, provides a sensitive, accurate, and reliable means for the quantification of eprinomectin in milk. This approach is well-suited for high-throughput laboratory settings and is capable of ensuring that eprinomectin residues in milk do not exceed the established MRLs, thereby contributing to food safety. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and achieving high-quality quantitative results.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic assay for the determination of a semisynthetic avermectin analog (eprinomectin) in bovine milk at parts per billion levels--method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs, abamectin, doramectin, emamectin, eprinomectin, ivermectin, moxidectin and selamectin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bioanalysis of Eprinomectin Using Eprinomectin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum endectocide used in veterinary medicine for the treatment and control of internal and external parasites in cattle, including lactating dairy cows. The accurate quantification of eprinomectin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and residue studies. A robust and reliable bioanalytical method is essential for generating high-quality data to support drug development and ensure food safety.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An SIL-IS, such as Eprinomectin-d3, shares near-identical physicochemical properties with the analyte, ensuring that it effectively compensates for variability during sample preparation, chromatography, and ionization.[1][2] This document provides a detailed protocol and application notes for the bioanalysis of eprinomectin in plasma, utilizing this compound as the internal standard.

While specific, published concentrations for this compound as an internal standard are not widely available, this guide presents a typical and effective approach for its use. The concentration of the internal standard is a critical parameter that requires optimization during method development to ensure it falls within the linear range of the mass spectrometer and provides a consistent, reproducible signal.[3][4]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for a representative LC-MS/MS method for the analysis of eprinomectin in bovine plasma. These parameters should be validated according to regulatory guidelines such as those from the FDA and EMA.[5][6]

| Parameter | Recommended Value/Range | Notes |

| Analyte | Eprinomectin | |

| Internal Standard (IS) | This compound | |

| Biological Matrix | Bovine Plasma (with K2EDTA) | |

| IS Working Solution Conc. | 50 ng/mL | This is a typical starting concentration and should be optimized during method development. The goal is an IS response that is consistent and does not suppress the analyte signal. |

| Calibration Curve Range | 0.5 - 200 ng/mL | Should encompass the expected concentrations in study samples. |

| Quality Control (QC) Levels | LLOQ: 0.5 ng/mLLow QC: 1.5 ng/mLMid QC: 75 ng/mLHigh QC: 150 ng/mL | At least three levels spanning the calibration range. |

| Lower Limit of Quant. | 0.5 ng/mL | Signal-to-noise ratio > 10. |

| Upper Limit of Quant. | 200 ng/mL | |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

Experimental Protocols

Preparation of Stock and Working Solutions

a. Eprinomectin Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of eprinomectin reference standard into a 10 mL volumetric flask.

-

Dissolve and bring to volume with methanol. Mix thoroughly.

-

Store at -20°C, protected from light.

b. This compound Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.

-

Dissolve and bring to volume with methanol. Mix thoroughly.

-

Store at -20°C, protected from light.

c. Eprinomectin Working Solutions for Calibration and QCs:

-

Prepare a series of working solutions by serially diluting the eprinomectin stock solution with methanol:water (1:1, v/v) to achieve concentrations suitable for spiking into the plasma matrix.

d. This compound Internal Standard (IS) Working Solution (50 ng/mL):

-